molecular formula C17H18N2O B11808331 (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11808331
M. Wt: 266.34 g/mol
InChI Key: RTYJZFABJOUIMG-UHFFFAOYSA-N
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Description

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methylpyridine groups. One common method involves the reaction of pyrrolidine with 2-chloropyridine under basic conditions to form the pyrrolidine-pyridine intermediate. This intermediate is then reacted with benzoyl chloride to introduce the phenyl group, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pyrrolidine ring and phenyl group play crucial roles in binding to the target sites, while the methylpyridine moiety may influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-phenylpyrrolidin-1-yl)methanone
  • (2-Methylpyridin-4-yl)(pyrrolidin-1-yl)methanone
  • (2-Phenylpyrrolidin-1-yl)(pyridin-4-yl)methanone

Uniqueness

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine and methylpyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3

InChI Key

RTYJZFABJOUIMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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